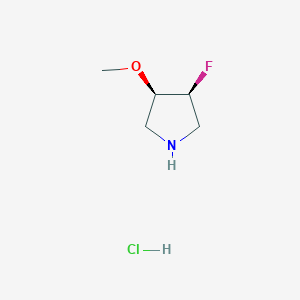![molecular formula C13H16ClNO3S B1459893 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate CAS No. 2173090-61-2](/img/structure/B1459893.png)
2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate
Übersicht
Beschreibung
2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate (MPAEC) is an organic compound composed of carbon, hydrogen, oxygen, nitrogen, sulfur, and chlorine atoms. It is a versatile compound with various applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. MPAEC is a relatively new compound, and much of the research on it is still in the early stages.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Enzyme Inhibition
Compounds related to the specified chemical structure have been studied for their enzyme inhibition properties. For instance, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines demonstrated considerable α-glucosidase and β-glucosidase inhibition activities. Among these compounds, certain derivatives showed high percentage inhibition towards the enzymes, suggesting potential applications in developing treatments for diseases like diabetes where enzyme inhibition can be beneficial (Babar et al., 2017).
Antitumor Activity
The synthesis and evaluation of compounds with similar frameworks have indicated distinct antitumor activities. For example, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed inhibition of the proliferation of some cancer cell lines, highlighting the potential use of related compounds in anticancer research (Liu et al., 2018).
Synthesis and Characterization of Novel Derivatives
Research on novel thienopyrazole derivatives, where the synthesis involved reactions with chloroacetyl chloride followed by conversion to thiol derivatives and subsequent alkylation with α-halocompounds such as ethyl chloroacetate, has provided new pathways for synthesizing compounds with potential pharmaceutical applications (Ahmed et al., 2018).
CNS Depressant Activity
Studies have also explored the synthesis of new Mannich bases derivatives from parent compounds reacting with chloroacetic acid and showed CNS depressant activity. This indicates the relevance of such compounds in developing treatments for neurological conditions (Bhattacharjee et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-2-4-11(5-3-10)15-12(16)9-19-7-6-18-13(17)8-14/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIVUULQOTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)